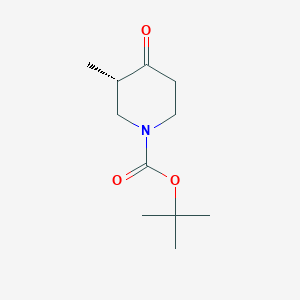

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis as an Intermediate in Jak3 Inhibitor Production

The compound tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is crucial in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method has been developed, starting from 4-methylpyridinium and proceeding through a series of chemical reactions. The overall yield of this method reaches 80.2%, presenting advantages like easily obtained raw materials and simplicity, suitable for industrial scale-up (Chen Xin-zhi, 2011).

Application in Piperidine Derivatives Synthesis

The synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are important for producing piperidine derivatives, has been explored. These derivatives are promising synthons for creating diverse piperidine derivatives, used in various scientific and industrial applications (A. I. Moskalenko & V. Boev, 2014).

Molecular Structure and Packing

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, revealed significant insights into its molecular packing and structure, characterized by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure. Such studies are vital in understanding the physical properties of these compounds for scientific research (C. Didierjean et al., 2004).

Synthesis of Anticancer Drug Intermediates

tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized in a study. The process was optimized for high yield, demonstrating the compound's role in developing novel anticancer treatments (Binliang Zhang et al., 2018).

Propiedades

IUPAC Name |

tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBNWIPICCWAM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)

![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)

![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)

![N-[2-(morpholin-4-yl)ethyl]oxan-4-amine](/img/structure/B1372568.png)

![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)